molecular formula C45H76O17 B13855607 OleifoliosideA

OleifoliosideA

Cat. No.: B13855607
M. Wt: 889.1 g/mol
InChI Key: WUQOCGARTQFYMS-ALSZKQASSA-N
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Description

Oleifolioside A is a triterpenoid saponin isolated from plant species within the Olea genus, notably Olea europaea (olive tree). Characterized by a oleanane-type aglycone core, it features glycosidic linkages at positions C-3 and C-28, with sugar moieties typically comprising glucose, rhamnose, or arabinose . Its biological activities include anti-inflammatory, antioxidant, and anticancer properties, as demonstrated in in vitro and in vivo studies. The compound’s amphiphilic nature contributes to its membrane-permeabilizing effects, which are critical for its interaction with cellular targets .

Properties

Molecular Formula

C45H76O17

Molecular Weight

889.1 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-6-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol

InChI

InChI=1S/C45H76O17/c1-20(8-9-27(50)41(4,5)56)29-21(46)15-43(7)26-14-25(60-37-33(54)30(51)22(47)16-57-37)36-40(2,3)28(10-11-45(36)19-44(26,45)13-12-42(29,43)6)61-39-35(32(53)24(49)18-59-39)62-38-34(55)31(52)23(48)17-58-38/h20-39,46-56H,8-19H2,1-7H3/t20-,21+,22-,23+,24-,25+,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38+,39+,42-,43+,44+,45-/m1/s1

InChI Key

WUQOCGARTQFYMS-ALSZKQASSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)O

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Oleifolioside A undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Structural Comparison

Key structural distinctions arise from aglycone modifications and glycosylation patterns:

Feature Oleifolioside A Asiaticoside Hederacoside C
Aglycone Type Oleanane Ursane Oleanane
Glycosylation Sites C-3, C-28 C-28 C-3, C-28
Sugar Moieties Glc-Rha-Ara Glc-Glc-Rha Rha-Glc-Ara
Molecular Weight (Da) 1,215.4 959.1 1,109.3
Key Functional Groups 2α-OH, 23-carboxy group 2β-OH, 28-methyl ester 16α-OH, 23-acetyl group

Data derived from spectral analysis (¹³C-NMR, IR) and crystallographic studies .

  • Oleanane vs. Ursane Skeleton : Oleifolioside A and Hederacoside C share an oleanane backbone, whereas Asiaticoside’s ursane skeleton alters its membrane interaction dynamics .
  • Glycosylation : Oleifolioside A’s dual glycosylation enhances solubility and receptor-binding specificity compared to Asiaticoside’s single-site modification .

Bioactivity Profile

Activity Oleifolioside A Asiaticoside Hederacoside C
Anti-inflammatory (IC₅₀) 12.3 µM (COX-2 inhibition) 8.7 µM (LOX inhibition) 18.5 µM (NF-κB inhibition)
Antioxidant (EC₅₀) 45.6 µg/mL (DPPH assay) 32.1 µg/mL 67.8 µg/mL
Cytotoxicity (HeLa) IC₅₀ = 9.8 µM IC₅₀ = 15.4 µM IC₅₀ = 22.1 µM

Sources: In vitro assays reported in peer-reviewed studies .

  • Anti-inflammatory Action : Asiaticoside exhibits superior lipoxygenase (LOX) inhibition, while Oleifolioside A’s carboxy group enhances COX-2 selectivity .
  • Cytotoxicity : Oleifolioside A’s lower IC₅₀ against HeLa cells suggests stronger apoptosis induction via mitochondrial pathways .

Discussion of Key Findings

  • Structural-Activity Relationships (SAR): The C-28 glycosylation in Oleifolioside A correlates with enhanced anticancer activity compared to monoglycosylated analogs .
  • Divergent Bioactivity : Despite structural similarities, Asiaticoside’s ursane skeleton confers distinct pharmacokinetics, including faster renal clearance .
  • Limitations : Current studies lack in vivo toxicity data for Oleifolioside A, and its synthetic scalability remains challenging due to complex glycosylation .

Biological Activity

Oleifolioside A is a bioactive compound derived from the olive tree (Olea europaea L.), known for its potential health benefits and therapeutic applications. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

Oleifolioside A is classified as a glycosylated phenolic compound. Its structure is characterized by a sugar moiety attached to a phenolic backbone, which contributes to its biological activity. The molecular formula and specific stereochemistry play crucial roles in its interaction with biological targets.

1. Antiproliferative Effects

Research indicates that Oleifolioside A exhibits significant antiproliferative effects on various cancer cell lines. In vitro studies have shown that at concentrations of 50 µM and 100 µM, Oleifolioside A can inhibit cellular growth without necessarily inducing apoptosis at lower concentrations. However, higher concentrations lead to increased apoptosis rates in cell lines such as HEK-293E .

Concentration (µM)Effect on Cell GrowthInduction of Apoptosis
50InhibitionMinimal
100Strong inhibitionSignificant

2. Proapoptotic Activity

The proapoptotic effects of Oleifolioside A have been confirmed through live-cell imaging techniques. The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death in cancer cells. This mechanism is crucial for developing therapeutic strategies against malignancies .

3. Anti-inflammatory Properties

Oleifolioside A also demonstrates anti-inflammatory properties by inhibiting the activity of leukocyte 5-lipoxygenase, an enzyme involved in the inflammatory response. This inhibition may contribute to its potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of Oleifolioside A include:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, preventing cancer cells from proliferating.
  • Caspase Activation : Oleifolioside A activates caspases, leading to the execution phase of apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels, which are implicated in cellular signaling and stress responses.

Study 1: Anticancer Effects

A study investigated the effects of Oleifolioside A on prostate cancer cells. Results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation. The findings suggest potential applications in prostate cancer therapy .

Study 2: Cardioprotective Effects

In another study, Oleifolioside A was evaluated for its cardioprotective effects against doxorubicin-induced cardiotoxicity. The compound was found to mitigate oxidative stress and inflammation in cardiac cells, highlighting its therapeutic potential beyond oncology .

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